6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate
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Overview
Description
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate is a chemical compound used primarily as a pharmaceutical intermediate. It is slightly soluble in water and stable under recommended storage conditions. This compound is known for its role in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate typically involves the reaction of 6-chloroimidazo[1,2-A]pyridine with carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-A]pyridine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-A]pyridine compounds .
Scientific Research Applications
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
6-Chloroimidazo[1,2-A]pyridine-4-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.
Uniqueness
6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate is unique due to its specific position of the carboxylic acid group, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.H2O/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5;/h1-4H,(H,12,13);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDEMKEXZAJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Cl)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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